molecular formula C28H44O3 B1257582 Gibberoketosterol C

Gibberoketosterol C

Cat. No.: B1257582
M. Wt: 428.6 g/mol
InChI Key: SMIJQQDUOZGITI-ROUJNYGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberoketosterol C is a polyoxygenated sterol first isolated from the soft coral Sinularia gibberosa in Taiwan. It belongs to a family of structurally related steroids, including gibberoketosterol, gibberoketosterol B, and gibberoepoxysterol, which are characterized by extensive hydroxylation and ketone groups at specific positions on the sterol backbone . The compound was identified through advanced spectroscopic techniques, including 1D/2D-NMR and mass spectrometry, which revealed its unique oxygenation pattern at C-1α, C-3, and C-5, along with a 24-methylenecholestane skeleton .

For example, gibberoketosterol (the parent compound) showed an ED50 of 6.9 µM against P-388 murine leukemia cells and inhibited pro-inflammatory proteins (iNOS and COX-2) in LPS-stimulated macrophages .

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,3R,5S,8S,9S,10R,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-15-25(30)24-13-19(29)14-26(31)28(24,6)23(20)11-12-27(21,22)5/h7-8,16,18-24,26,29,31H,3,9-15H2,1-2,4-6H3/b8-7+/t18-,19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1

InChI Key

SMIJQQDUOZGITI-ROUJNYGZSA-N

Isomeric SMILES

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3([C@H](C[C@@H](C4)O)O)C)C

Canonical SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(C(CC(C4)O)O)C)C

Synonyms

gibberoketosterol C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Gibberoketosterol C differs from related compounds in its oxygenation and functionalization patterns:

Compound Source Key Structural Features Bioactivity (Cell Lines, IC50/ED50) References
Gibberoketosterol Sinularia gibberosa 1α,3,5-Trihydroxy-6-oxo-24-methylenecholestane P-388: ED50 6.9 µM; Hepa59T/VGH: ED50 6.8 µg/mL
Gibberoketosterol B Sinularia gibberosa Additional hydroxylation at C-11 or C-12 (exact position unspecified in evidence) Limited data; structural similarity suggests potential cytotoxicity
This compound Sinularia gibberosa Polyoxygenated with distinct hydroxyl/ketone groups (details unspecified in evidence) Bioactivity not explicitly reported in provided sources
Gibberoepoxysterol Sinularia gibberosa Epoxide group at C-14/C-15 MDA-MB-231: IC50 15.9 µg/mL; A-549: IC50 15.5 µg/mL
Chabrosterol Nephthea chabroli 24-Methylenecholestane with hydroxylation at C-3 and C-6 Anti-inflammatory: Reduced iNOS (12.4%) and COX-2 (45.2%)
Numerosol A Sinularia numerosa Cembrane diterpene with hydroxylation at C-4 and C-11 Cytotoxicity data not reported in evidence

Bioactivity Comparison

Cytotoxicity: Gibberoketosterol is the most well-studied, with activity against P-388, Hepa59T/VGH, HepG2, MCF7, and A-549 cells . Its ED50/IC50 values range from 6.8 µg/mL to 14.5 µg/mL, indicating moderate potency. Gibberoepoxysterol shows selective cytotoxicity toward breast (MDA-MB-231) and lung (A-549) carcinomas, though with slightly lower potency than gibberoketosterol .

Anti-Inflammatory Activity: Gibberoketosterol reduces pro-inflammatory proteins (iNOS and COX-2) by 44.5% and 68.3%, respectively, at 10 µM . Chabrosterol and nebrosteroid I from Nephthea chabroli exhibit stronger anti-inflammatory effects, reducing iNOS to 12.4% and COX-2 to 45.2% .

Structural-Activity Relationships :

  • The presence of a 6-keto group in gibberoketosterol correlates with broader cytotoxicity, while epoxidation (as in gibberoepoxysterol) may enhance selectivity for specific cancer types .
  • Hydroxylation at C-1α and C-3 appears critical for anti-inflammatory activity, as seen in gibberoketosterol and chabrosterol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberoketosterol C
Reactant of Route 2
Gibberoketosterol C

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